molecular formula C12H13NO2 B104452 1,4-Dimethoxy-2-naphthylamine CAS No. 50885-06-8

1,4-Dimethoxy-2-naphthylamine

Cat. No.: B104452
CAS No.: 50885-06-8
M. Wt: 203.24 g/mol
InChI Key: QLXKFYQJYMINLD-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-naphthylamine is a chemical compound with the molecular formula C12H13NO2. It is a disubstituted naphthoimidazole intermediate with potential use as an anti-inflammatory agent. This compound is part of the naphthalene family, which consists of two ortho-fused benzene rings .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethoxy-2-naphthylamine can be synthesized through various methods. One common approach involves the reaction of 1,4-dimethoxynaphthalene with an amine source under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-2-naphthylamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce naphthoquinones, while reduction may yield naphthols .

Scientific Research Applications

1,4-Dimethoxy-2-naphthylamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being investigated for its anti-inflammatory properties and potential therapeutic uses.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-naphthylamine involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence inflammatory processes and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxynaphthalene: A precursor in the synthesis of 1,4-Dimethoxy-2-naphthylamine.

    2-Methoxy-1,4-naphthoquinone: A related compound with similar structural features and potential biological activities.

    Naphthalene: The parent compound of the naphthalene family, used in various industrial applications.

Uniqueness

This compound is unique due to its specific substitution pattern and potential anti-inflammatory properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

1,4-dimethoxynaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-7-10(13)12(15-2)9-6-4-3-5-8(9)11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXKFYQJYMINLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356257
Record name 1,4-dimethoxy-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50885-06-8
Record name 1,4-dimethoxy-2-naphthylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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